molecular formula C21H22N2O5 B12169940 3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12169940
M. Wt: 382.4 g/mol
InChI Key: WJYFSFISXQCGNQ-HTXNQAPBSA-N
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Description

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the hydroxy, methoxy, and benzoyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity:

Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2-methylbenzoyl derivatives
  • Pyrrolidinone derivatives
  • Methoxyethyl-substituted compounds

Uniqueness

The uniqueness of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-methoxyethyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H22N2O5/c1-13-12-15(28-3)4-5-16(13)19(24)17-18(14-6-8-22-9-7-14)23(10-11-27-2)21(26)20(17)25/h4-9,12,18,24H,10-11H2,1-3H3/b19-17+

InChI Key

WJYFSFISXQCGNQ-HTXNQAPBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=NC=C3)O

Origin of Product

United States

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